molecular formula C13H23NO3 B2842555 tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate CAS No. 1425336-31-7

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate

Cat. No.: B2842555
CAS No.: 1425336-31-7
M. Wt: 241.331
InChI Key: HDIUBHOAPBQOFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with a tert-butyl group, an isopropyl group, and a carbonyl group at specific positions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with isopropylating agents under controlled conditions. One common method involves the use of dimethylhydrazone and butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by the addition of isopropylating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex piperidine derivatives. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the isopropyl group at the 3-position, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-oxo-3-propan-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)10-8-14(7-6-11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIUBHOAPBQOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425336-31-7
Record name tert-butyl 4-oxo-3-(propan-2-yl)piperidine-1-carboxylate
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